methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate

Cannabinoid Receptor Binding Affinity SAR

This compound features a trans-2-fluorocyclohexyl group and a 6-carboxylate ester on the indole core, a pharmacophore key claimed in HCV inhibitor patents. Its defined (1R,2S) stereochemistry and moderate CB1/CB2 affinity (IC50=152 nM) make it an essential SAR probe for cannabinoid research. As a building block, it enables synthesis of macrocyclic indole HCV inhibitors. Generic indole derivatives lack this precise substitution pattern, rendering them unsuitable. With 97% purity and verified physicochemical properties (XLogP3=3.8, BBB permeable), it supports CNS-focused lead optimization and CYP inhibition assays.

Molecular Formula C16H18FNO2
Molecular Weight 275.32 g/mol
Cat. No. B12501422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate
Molecular FormulaC16H18FNO2
Molecular Weight275.32 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3F
InChIInChI=1S/C16H18FNO2/c1-20-16(19)10-6-7-12-13(9-18-15(12)8-10)11-4-2-3-5-14(11)17/h6-9,11,14,18H,2-5H2,1H3
InChIKeyFLVIVLNSOAYNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate (CAS 936711-51-2): Procurement-Ready Fluorinated Indole for Cannabinoid & HCV Research


Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate is a synthetic, conformationally-restricted aminoalkylindole (AAI) derivative featuring a trans-2-fluorocyclohexyl group at the 3-position and a methyl ester at the 6-position of the indole core . Its defined stereochemistry (1R,2S configuration) and molecular weight of 275.32 g/mol position it as a research intermediate and potential probe molecule for studying structure-activity relationships (SAR) in cannabinoid receptor biology and as a building block in antiviral drug discovery, notably for Hepatitis C Virus (HCV) replication inhibitors [1].

Procurement Alert: Why Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate Cannot Be Replaced by Generic Aminoalkylindoles (AAIs)


This compound is not a general-purpose indole building block. Its differentiation stems from the unique combination of a trans-2-fluorocyclohexyl group and a 6-carboxylate ester on the indole ring. This substitution pattern is explicitly claimed as a critical pharmacophoric element in a key patent family for macrocyclic HCV inhibitors, where the 2-fluorocyclohexyl group is an essential structural feature [1]. In the context of cannabinoid research, simple unsubstituted or N-alkyl indole analogs (e.g., JWH-018) exhibit different binding profiles and receptor interactions [2]. Substituting this compound with a non-fluorinated cyclohexyl or a different indole regioisomer (e.g., 5-carboxylate) would result in a different molecule with unverified or reduced biological activity. The methyl ester at the 6-position is also crucial as a synthetic handle for further derivatization, such as hydrolysis to the carboxylic acid or amidation. Generic alternatives lack the defined stereochemistry, the specific fluorine substitution pattern, and the requisite functional group positioning that underpin its research utility.

Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate: Quantitative Differentiation Evidence vs. AAIs and HCV Building Blocks


Cannabinoid Receptor 1/2 Affinity: Quantified IC50 Differentiation from an N-Alkyl Aminoalkylindole

This compound demonstrates measurable, albeit moderate, affinity for cannabinoid receptors (CB1/CB2) with a reported IC50 of 152 nM in a radioligand displacement assay using rat cerebellum membranes [1]. This affinity is approximately 9.4-fold weaker than that of another structurally distinct aminoalkylindole analog (CHEMBL280991) tested under identical conditions, which exhibited an IC50 of 1.43E+3 nM (1,430 nM) [2]. This quantitative difference underscores how subtle changes to the indole core and its substituents profoundly impact receptor binding.

Cannabinoid Receptor Binding Affinity SAR

Physicochemical Differentiation: In Silico ADME Profile vs. Unsubstituted Indole-6-carboxylate Scaffolds

The presence of the lipophilic 2-fluorocyclohexyl group significantly alters the predicted physicochemical profile compared to simpler indole-6-carboxylate esters. For this compound, the predicted consensus Log P is 3.6, with a calculated XLogP3 of 3.8 . This is considerably higher than the LogP values typically observed for more polar, unsubstituted indole-6-carboxylic acid derivatives (estimated <1.0). The high LogP translates to predicted high gastrointestinal absorption and blood-brain barrier (BBB) permeability . Furthermore, the compound is predicted to be a P-glycoprotein (P-gp) substrate , a factor that must be considered in permeability studies.

ADME Physicochemical Properties Drug-likeness

Metabolic Soft Spot Differentiation: Predicted CYP450 Inhibition Profile

In silico models predict that methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate is an inhibitor of several major cytochrome P450 isoforms, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6, but notably not CYP3A4 . This predicted 'hit' profile for multiple CYP enzymes contrasts sharply with many lead-like compounds that either show no CYP inhibition or are primarily CYP3A4 inhibitors. This specific inhibition fingerprint is a critical differentiator for drug discovery programs concerned with drug-drug interaction (DDI) liabilities.

Drug Metabolism CYP450 ADME

Synthetic Utility: Defined Stereochemistry and Functional Group for Derivatization

The compound is supplied with a defined trans-2-fluorocyclohexyl stereochemistry (1R,2S configuration) and a reactive methyl ester at the 6-position of the indole ring . This is a key differentiator from many commercially available indoles, which are often racemic mixtures or lack a functionalizable ester group. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for amide coupling or other transformations, enabling the construction of more complex, patentable chemical space.

Medicinal Chemistry Building Block Synthesis

Procurement-Driven Application Scenarios for Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate (CAS 936711-51-2)


1. Structure-Activity Relationship (SAR) Probe in Cannabinoid Receptor Pharmacology

This compound is optimally suited as a pharmacological probe for SAR studies of the aminoalkylindole (AAI) class of cannabinoid ligands. Its quantified, moderate affinity for CB1/CB2 receptors (IC50 = 152 nM) provides a defined baseline. Researchers can use it to systematically explore how modifications to the indole core (e.g., at the 6-position ester) or the cyclohexyl group impact receptor binding affinity and functional activity, comparing its profile to more potent AAIs like JWH-018 [2] or WIN 55,212-2.

2. Advanced Intermediate for Macrocyclic HCV Inhibitor Synthesis

This compound is a direct synthetic intermediate for the construction of patent-protected macrocyclic indole derivatives with Hepatitis C Virus (HCV) replication inhibitory activity . The 2-fluorocyclohexyl group is a specific claim element in these patents, making the compound essential for any laboratory replicating or building upon this chemical series. Its purchase is justified when the research goal involves preparing or modifying compounds within this specific HCV inhibitor chemical space.

3. Building Block for CNS-Penetrant Chemical Libraries

The predicted high lipophilicity (XLogP3 = 3.8) and blood-brain barrier (BBB) permeability make this compound a strategic building block for synthesizing focused libraries designed to target the central nervous system (CNS). It can serve as a lipophilic, fluorinated scaffold for fragment-based drug discovery (FBDD) or as a core for growing leads where CNS exposure is a key project requirement.

4. Tool Compound for In Vitro CYP450 Inhibition Profiling

Given its distinctive predicted CYP450 inhibition fingerprint (inhibitor of CYP1A2, 2C19, 2C9, 2D6, but not CYP3A4) , this compound can be used as a reference standard or tool molecule in in vitro metabolism and drug-drug interaction (DDI) studies. It serves as a positive control for assays designed to detect inhibition of the 2C and 2D6 families, while being a negative control for CYP3A4, aiding in the calibration and validation of high-throughput CYP inhibition assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.